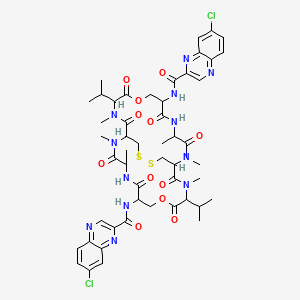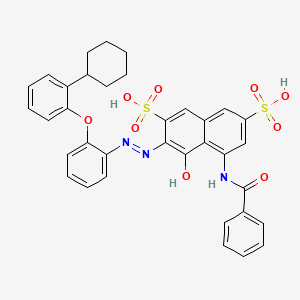
Rebalance
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Rebalance” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Rebalance” typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols using reagents such as chromium trioxide or potassium permanganate to produce the desired compound.
Hydration of Alkynes: This method involves the addition of water to alkynes in the presence of a catalyst to form the compound.
Reduction of Carboxylic Acids: This method involves the reduction of carboxylic acids using reagents such as lithium aluminium hydride to produce the desired compound.
Industrial Production Methods
On an industrial scale, “this compound” is typically produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
“Rebalance” undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as chromium trioxide and potassium permanganate.
Reducing Agents: Such as lithium aluminium hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
“Rebalance” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in the study of biological processes and as a tool for probing the mechanisms of various biochemical reactions.
Medicine: It is used in the development of new drugs and as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of “Rebalance” involves its interaction with specific molecular targets and pathways. It typically acts by binding to specific enzymes or receptors, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
“Rebalance” is unique in its ability to undergo a wide variety of chemical reactions and its versatility in various applications. Similar compounds include:
Aldehydes: These compounds are similar in their ability to undergo oxidation and reduction reactions.
Ketones: These compounds are similar in their ability to undergo substitution reactions.
Alcohols: These compounds are similar in their ability to undergo oxidation and reduction reactions.
In comparison to these similar compounds, “this compound” stands out due to its unique combination of properties and its wide range of applications in various scientific fields.
属性
| 87155-33-7 | |
分子式 |
C22H23ClN8O2S |
分子量 |
499.0 g/mol |
IUPAC 名称 |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C10H10N4O2S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-7H,11H2,(H,12,13,14) |
InChI 键 |
XIRVBAPVROALIE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





